R-Nadifloxacin
CAS No.: 160961-35-3
Cat. No.: VC1874685
Molecular Formula: C19H21FN2O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160961-35-3 |
|---|---|
| Molecular Formula | C19H21FN2O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1 |
| Standard InChI Key | JYJTVFIEFKZWCJ-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
| SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
| Canonical SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Introduction
Chemical Structure and Properties
R-Nadifloxacin is characterized by the molecular formula C19H21FN2O4 with a molecular weight of 360.4 g/mol . The compound possesses a specific chiral configuration giving it unique stereochemical properties. In chemical databases, R-Nadifloxacin is identified with the Chemical Abstracts Service (CAS) number 160961-35-3 .
The parent compound, nadifloxacin, exists as a racemic mixture (containing both R and S forms) and exhibits a melting point range of 245 to 247°C (473 to 477°F), at which temperature decomposition occurs . The molecule contains a fluorine atom that contributes to its antimicrobial properties, as is characteristic of fluoroquinolone antibiotics.
The chirality of R-Nadifloxacin is a central feature of its identity and function. As illustrated in analytical studies, this stereochemical property allows for separation from its S-enantiomer through specialized chromatographic techniques . The structure maintains the core fluoroquinolone framework that is essential for its antimicrobial mechanism while possessing the specific three-dimensional arrangement that defines its R-configuration.
Mechanism of Action
R-Nadifloxacin, like other compounds in the fluoroquinolone class, exerts its antimicrobial effects primarily through inhibition of the bacterial enzyme DNA gyrase . This essential enzyme participates in bacterial DNA synthesis and replication by introducing negative supercoils into DNA during the replication process. When R-Nadifloxacin binds to this enzyme, it prevents proper DNA replication, which ultimately leads to bacterial cell death.
The nadifloxacin molecule, of which R-Nadifloxacin is an enantiomer, demonstrates additional pharmacological effects beyond direct antimicrobial action. Research has indicated that nadifloxacin may possess sebostatic and anti-inflammatory properties, which significantly contribute to its effectiveness in treating dermatological conditions such as acne vulgaris . These multiple mechanisms of action make the compound particularly valuable in dermatological applications where both antibacterial and anti-inflammatory effects are desirable.
Pharmacological Properties
Pharmacokinetics
Following topical application of 10 g of nadifloxacin 1% cream to normal human skin, the maximum plasma concentration was determined to be 107 ng/mL, with an elimination half-life of 19.4 hours . Approximately 0.09% of the administered dose was detected in urine over a 48-hour period following application . These findings suggest minimal systemic absorption when applied topically, which is generally advantageous for topical antibiotics as it reduces the risk of systemic adverse effects.
| Time Point | Nadifloxacin Group | Clindamycin Group |
|---|---|---|
| Baseline (0 weeks) | 25 ± 6 | 24 ± 4 |
| Follow-up (6 weeks) | 15 ± 4 | 16 ± 3 |
| Study end (12 weeks) | 10 ± 2 | 11 ± 2 |
The study found no statistically significant differences in total lesion count between the nadifloxacin and clindamycin groups at baseline, 6 weeks, or 12 weeks of treatment . These findings suggest that nadifloxacin provides therapeutic effects comparable to clindamycin, which has been a standard treatment for acne vulgaris.
Analytical Methods for R-Nadifloxacin
Enantioseparation Techniques
The separation and analysis of R-Nadifloxacin from its enantiomeric counterpart represent important procedures for both research purposes and pharmaceutical quality control. Research has documented an effective high-performance liquid chromatography (HPLC) method specifically designed for separating R-Nadifloxacin from S-Nadifloxacin .
This analytical method employs:
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Reversed-phase HPLC utilizing an endcapped C18 stationary phase
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A chiral mobile phase containing β-cyclodextrin in phosphate buffer with EDTA
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Column temperature maintained at 45°C
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Flow rate set at 1.5 mL/min
The method achieved excellent resolution between the enantiomers, with a resolution factor (Rs) greater than 4.0 . The calibration curve exhibited linearity across a concentration range of 0.040-20 μg/mL, with detection and quantitation limits of 0.020 μg/mL and 0.040 μg/mL, respectively . The average recovery rate for R-Nadifloxacin was reported as 99.09% .
This analytical technique represents an advancement over previously reported methods for nadifloxacin enantioseparation, offering improved resolution and sensitivity for research and quality control applications . The successful development of such methods is essential for studying the specific properties and effects of R-Nadifloxacin in isolation from its enantiomeric counterpart.
Future Research Directions
The current literature reveals several knowledge gaps regarding R-Nadifloxacin that warrant further investigation. Future research could productively explore:
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Comparative efficacy studies between pure R-Nadifloxacin and the racemic mixture to determine whether the isolated enantiomer offers therapeutic advantages
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Detailed pharmacokinetic profiling of R-Nadifloxacin to establish its specific absorption, distribution, metabolism, and excretion parameters
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Structure-activity relationship studies to elucidate how the specific three-dimensional configuration of R-Nadifloxacin influences its interaction with bacterial targets
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Investigation of potential novel applications beyond current dermatological uses
Such research could potentially lead to more effective or targeted therapeutic applications, optimized formulations, or new clinical indications for this compound.
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